molecular formula C10H8ClN3O2 B454987 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-22-7

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No. B454987
CAS RN: 957478-22-7
M. Wt: 237.64g/mol
InChI Key: KIEAKQSAUQTYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” is a heterocyclic compound . Heterocyclic compounds are a highly valuable and unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics .


Molecular Structure Analysis

The molecular formula of “1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” is C10H8ClN3O2, and its molecular weight is 237.64g/mol .

Scientific Research Applications

Anti-Allergic Research

Similar compounds have been designed, synthesized, and tested for in vivo anti-allergic activities . This implies that our compound of interest may also hold potential for research into anti-allergic drugs .

Antihistamine Synthesis

Pyrazole-bearing compounds serve as intermediates in the synthesis of antihistamine drugs like clocinizine and chlorcyclizine, suggesting a possible application in the efficient synthesis of these drugs .

Antileishmanial and Antimalarial Activities

Compounds with a pyrazole moiety are known for their potent antileishmanial and antimalarial activities . Research into similar compounds could extend to “1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” for these pharmacological effects .

Future Directions

While specific future directions for “1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” are not available, research into pyrazole derivatives is ongoing, and these compounds have shown promise in various areas of medicinal chemistry .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEAKQSAUQTYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 30 min, 4-chlorobenzylbromide (473 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(4-chloro-benzyl)-3-nitro-1H-pyrazole (344 mg, 82%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.33 (2H, s), 6.90 (1H, d, J=2.3 Hz), 7.22 (2H, d, J=8.4 Hz), 7.34 (2H, d J=8.6 Hz), 7.40 (1H, d, J=2.6 Hz).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two

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